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Compound of Interest

Compound Name:
4-[(4-

Methoxyphenyl)methoxy]aniline

Cat. No.: B1367457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 4-[(4-Methoxyphenyl)methoxy]aniline. Due to the limited availability of direct

experimental spectra for this specific molecule in publicly accessible databases, this document

presents predicted data based on the analysis of its structural components and established

principles of spectroscopic interpretation for similar aromatic ethers and anilines. This guide is

intended to assist researchers in the identification and characterization of this compound.

Chemical Structure
IUPAC Name: 4-[(4-Methoxyphenyl)methoxy]aniline Synonym: 4-(4-

methoxybenzyloxy)aniline Molecular Formula: C₁₄H₁₅NO₂ Molecular Weight: 229.27 g/mol CAS

Number: 53234-92-7

The structure consists of a p-anisyl group (4-methoxyphenyl) connected via a methylene ether

linkage to an aniline ring at the para position.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-[(4-Methoxyphenyl)methoxy]aniline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30 d, J ≈ 8.8 Hz 2H Ar-H (ortho to -OCH₃)

~6.90 d, J ≈ 8.8 Hz 2H Ar-H (meta to -OCH₃)

~6.80 d, J ≈ 8.4 Hz 2H Ar-H (ortho to -NH₂)

~6.65 d, J ≈ 8.4 Hz 2H Ar-H (meta to -NH₂)

~4.95 s 2H -O-CH₂-Ar

~3.80 s 3H -OCH₃

~3.60 br s 2H -NH₂

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~159.5 Ar-C-OCH₃

~152.0 Ar-C-NH₂

~142.0 Ar-C-O-

~130.0 Ar-C (ipso, attached to -OCH₂-)

~129.5 Ar-CH (ortho to -OCH₃)

~115.0 Ar-CH (ortho to -NH₂)

~114.0 Ar-CH (meta to -OCH₃)

~114.0 Ar-CH (meta to -NH₂)

~70.0 -O-CH₂-Ar

~55.3 -OCH₃
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium, Sharp (doublet)
N-H stretching (asymmetric

and symmetric)

3100-3000 Medium Aromatic C-H stretching

2950-2850 Medium
Aliphatic C-H stretching (-

CH₂-, -CH₃)

1620-1580 Strong Aromatic C=C stretching

1510 Strong Aromatic C=C stretching

1245 Strong
Aryl-O-C asymmetric

stretching (ether)

1030 Strong
Aryl-O-C symmetric stretching

(ether)

820 Strong
p-disubstituted benzene C-H

out-of-plane bending

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation

229 [M]⁺, Molecular ion

121
[CH₃O-C₆H₄-CH₂]⁺, p-methoxybenzyl cation

(tropylium ion)

108 [H₂N-C₆H₄-O]⁺

92 [C₆H₄O]⁺

77 [C₆H₅]⁺, Phenyl cation
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated

chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters

include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-

to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (0-220

ppm) is required. A larger number of scans and a longer relaxation delay (2-5 seconds) are

typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of the

¹³C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to TMS (0.00 ppm).

IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid

sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the

mixture to a fine powder and press it into a transparent disk using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty sample compartment first, which is then automatically

subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable inlet system, such as direct infusion or after separation by gas chromatography

(GC) or liquid chromatography (LC).

Ionization: Use Electron Ionization (EI) for a hard ionization technique that provides detailed

fragmentation patterns, or a softer ionization technique like Electrospray Ionization (ESI) or

Chemical Ionization (CI) to preserve the molecular ion.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate the mass spectrum, which is a plot of relative ion

intensity versus m/z.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Visualization of Methodologies
The following diagrams illustrate the general workflows and structural relationships relevant to

the spectroscopic analysis of 4-[(4-Methoxyphenyl)methoxy]aniline.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Proposed mass fragmentation pathway for 4-[(4-Methoxyphenyl)methoxy]aniline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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